

An In-depth Technical Guide to SCH 51048 (CAS Number: 161532-65-6)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 51048 is a potent, orally active triazole antifungal agent that has demonstrated significant efficacy against a range of fungal pathogens, including species resistant to other azole antifungals. As a member of the azole class, its primary mechanism of action is the inhibition of sterol 14α -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death. This technical guide provides a comprehensive overview of **SCH 51048**, including its chemical properties, mechanism of action, synthesis, in vitro and in vivo antifungal activity, and available pharmacokinetic data. Detailed experimental protocols and data are presented to support further research and development of this compound.

Chemical Properties and Synthesis

SCH 51048, also known as N-Des(D-threo-pentitol),-N-(3-pentyl)-Posaconazole or Deshydroxy Posaconazole Impurity, is a complex triazole derivative with the molecular formula $C_{37}H_{42}F_2N_8O_3$ and a molecular weight of 684.78 g/mol .

Table 1: Physicochemical Properties of SCH 51048



Property	Value	Reference
CAS Number	161532-65-6	General chemical databases
Molecular Formula	C37H42F2N8O3	[1]
Molecular Weight	684.78 g/mol	[1]

Synthesis

The synthesis of **SCH 51048** and its analogues involves a multi-step process. While a detailed, step-by-step protocol for the specific synthesis of **SCH 51048** is proprietary, the general approach for related triazole antifungals can be inferred from the scientific literature. The synthesis of regioisomers of **SCH 51048** has been described, highlighting the complexity of the stereochemistry and the importance of specific isomers for antifungal activity.[2] The core structure is typically assembled through the coupling of a substituted tetrahydrofuran ring with a difluorobenzene moiety and a triazole-containing side chain. The synthesis of the four 2,2,5-regioisomer counterparts of **SCH 51048** has been evaluated, with findings indicating that only the cis isomers with an R-configuration at the tetrahydrofuran 2-carbon exhibit significant in vitro activity.[2] This suggests that the spatial arrangement of the molecule is critical for its interaction with the target enzyme.

Mechanism of Action: Inhibition of Sterol 14 α -Demethylase (CYP51)

SCH 51048 exerts its antifungal effect by targeting and inhibiting sterol 14α -demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of CYP51 by azole antifungals like **SCH 51048** is a well-established mechanism. The nitrogen atom in the triazole ring of **SCH 51048** coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This blockage disrupts the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic 14α -methylated sterols in the fungal



cell membrane lead to increased membrane permeability, disruption of cellular processes, and ultimately, inhibition of fungal growth and replication.

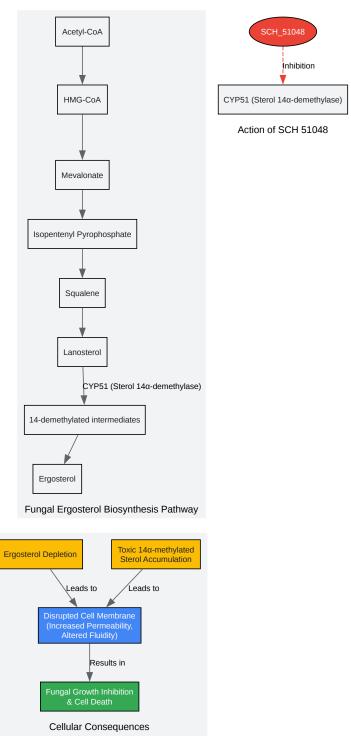


Figure 1: Mechanism of Action of SCH 51048



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Caption: Mechanism of Action of SCH 51048.

In Vitro Antifungal Activity

SCH 51048 has demonstrated potent in vitro activity against a variety of fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of in vitro antifungal activity, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antifungal Activity of SCH 51048 (MIC Values)

Fungal Species	Number of Isolates	MIC Range (μg/mL)	Reference
Coccidioides immitis	13	≤0.39 to 0.78	[4]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal susceptibility of **SCH 51048** is typically determined using a broth microdilution method, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow:



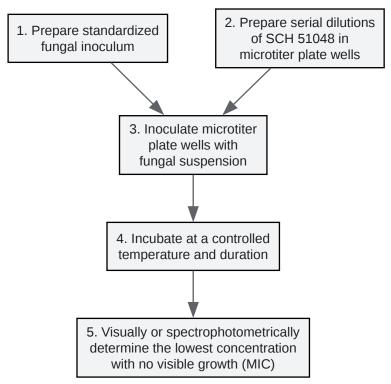


Figure 2: Workflow for MIC Determination

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Caption: Workflow for MIC Determination.

Detailed Steps:

- Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A
 standardized suspension of fungal cells is then prepared in a sterile saline or buffer solution,
 and the turbidity is adjusted to match a 0.5 McFarland standard.
- Drug Dilution: A stock solution of SCH 51048 is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions of the drug are then made in a liquid growth medium (e.g., RPMI-1640) in the wells of a microtiter plate.
- Inoculation: The standardized fungal suspension is further diluted in the growth medium, and a specific volume is added to each well of the microtiter plate containing the drug dilutions,



resulting in a final desired inoculum concentration.

- Incubation: The inoculated microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
- MIC Determination: The MIC is determined as the lowest concentration of SCH 51048 at which there is a significant inhibition of fungal growth compared to a drug-free control well.

In Vivo Efficacy

SCH 51048 has shown significant in vivo efficacy in murine models of systemic fungal infections, demonstrating its potential for therapeutic use.

Table 3: In Vivo Efficacy of SCH 51048 in Murine Models

Fungal Pathogen	Mouse Model	Dosage (mg/kg/day)	Outcome	Reference
Coccidioides immitis	Systemic infection	2 to 50	100% survival; curative at 25 and 50 mg/kg	[4]
Candida krusei	Hematogenous infection in neutropenic mice	50 or 100	Significantly prolonged survival and reduced kidney fungal titers	[5]

Experimental Protocol: Murine Model of Systemic Fungal Infection

The in vivo efficacy of **SCH 51048** is evaluated in animal models that mimic human systemic fungal infections.

Workflow:



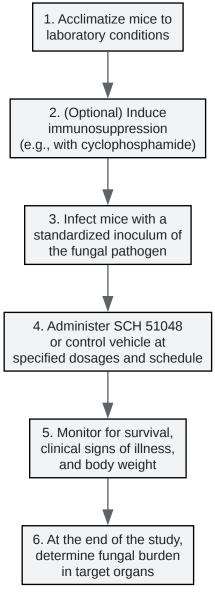


Figure 3: Workflow for In Vivo Efficacy Testing

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Caption: Workflow for In Vivo Efficacy Testing.

Detailed Steps:



- Animal Model: Specific pathogen-free mice (e.g., CF1 or BALB/c) of a defined age and weight are used.
- Immunosuppression (for opportunistic pathogens): To mimic the condition of immunocompromised patients, mice may be treated with immunosuppressive agents like cyclophosphamide and cortisone acetate.[5]
- Infection: A standardized suspension of the fungal pathogen is injected intravenously to establish a systemic infection.
- Treatment: Treatment with orally administered **SCH 51048** or a control vehicle is initiated at a specified time post-infection and continued for a defined duration.
- Monitoring and Endpoints: The primary endpoint is typically survival. Other parameters, such
 as clinical signs of illness and changes in body weight, are also monitored. At the end of the
 study, or at predetermined time points, animals are euthanized, and target organs (e.g.,
 kidneys, lungs, brain) are harvested to determine the fungal burden by counting colonyforming units (CFU) per gram of tissue.

Pharmacokinetics

Understanding the pharmacokinetic profile of **SCH 51048** is crucial for determining appropriate dosing regimens and predicting its behavior in vivo.

Table 4: Pharmacokinetic Parameters of SCH 51048 in Mice

Parameter	Value	Reference
Peak Serum Level (Cmax)	> 14 μg/mL	[4]
Half-life (t1/2)	> 12 hours	[4]

Experimental Protocol: Pharmacokinetic Analysis in Mice

Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.



Detailed Steps:

- Dosing: A single dose of **SCH 51048** is administered to mice, typically via the intended clinical route (e.g., oral gavage).
- Blood Sampling: Blood samples are collected at various time points after drug administration.
- Plasma Analysis: Plasma is separated from the blood samples, and the concentration of SCH 51048 is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
- Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), AUC (area under the curve), and t₁/₂.

Conclusion

SCH 51048 is a promising triazole antifungal agent with potent in vitro and in vivo activity against clinically relevant fungal pathogens. Its mechanism of action, through the inhibition of sterol 14α -demethylase, is well-understood. The data and experimental protocols presented in this technical guide provide a solid foundation for further research into the efficacy, safety, and potential clinical applications of **SCH 51048**. Future studies should focus on elucidating a more comprehensive ADME profile, expanding the in vitro antifungal spectrum, and further evaluating its efficacy in various models of fungal disease.

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- To cite this document: BenchChem. [An In-depth Technical Guide to SCH 51048 (CAS Number: 161532-65-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680909#sch-51048-cas-number-161532-65-6]

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